

# Comprehensive Spectroscopic Characterization: Methyl Thiophene-2-Carbimidothioate Hydroiodide[1]

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## Compound of Interest

Compound Name:	Methyl thiophene-2-carbimidothioate hydroiodide
CAS No.:	59918-64-8
Cat. No.:	B2629912

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## Compound Identity:

- IUPAC Name: **Methyl thiophene-2-carbimidothioate hydroiodide**[1]
- Alternative Names:  
-Methyl thiophene-2-carboximidothioate hydroiodide; Thiophene-2-thioimidic acid methyl ester hydroiodide.[1]
- CAS Number: 59918-64-8[1][2]
- Molecular Formula:  
[2]
- Molecular Weight: 285.17 g/mol (Salt); 157.26 g/mol (Cation)[1]

## Introduction & Synthetic Context

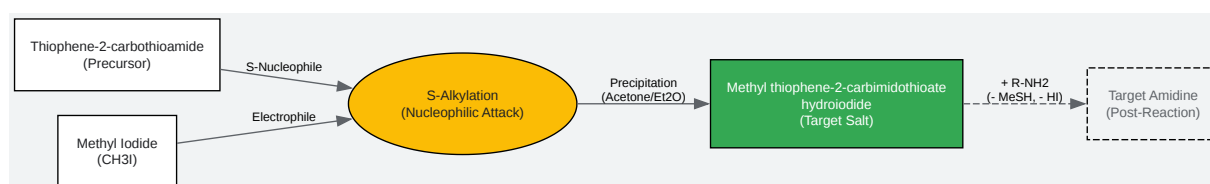
**Methyl thiophene-2-carbimidothioate hydroiodide** is an activated thioimide salt.[1] It is synthesized via the alkylation of thiophene-2-carbothioamide with methyl iodide (MeI).[1] This transformation converts the relatively unreactive thioamide sulfur into a potent leaving group ( ), activating the graphitic carbon for nucleophilic attack by amines.[1]

Understanding this synthetic origin is crucial for spectroscopy:

- Counter-ion Effect: The presence of the iodide ( ) and the protonated nitrogen ( ) significantly deshields adjacent protons in NMR.
- Solvent Choice: Due to its ionic nature, the compound requires polar deuterated solvents (DMSO- or Methanol- ) for NMR analysis.[1]

## Synthesis & Activation Pathway

The following diagram illustrates the formation of the salt and its electrophilic activation, which defines its spectral features.



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Figure 1: Synthesis pathway showing the conversion of the thioamide to the activated thioimidate salt.<sup>[1][3]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of this compound is characterized by the downfield shift of the thiophene protons (due to the electron-withdrawing iminium group) and the distinct singlet of the

-methyl group.<sup>[1]</sup>

### **H NMR Characterization (DMSO- , 400 MHz)**

The hydroiodide salt renders the nitrogen protons acidic and exchangeable; they typically appear as a broad downfield signal or two distinct broad humps depending on the rate of rotation/exchange.<sup>[1]</sup>

Position	Chemical Shift ( , ppm)	Multiplicity	Integration	Assignment Logic
NH	10.50 – 11.50	Broad Singlet (br s)	2H	Acidic protons on the charged iminium nitrogen ( ). <sup>[1]</sup> Disappears with  shake.
H-3	8.15 – 8.25	Doublet of Doublets (dd)	1H	Most deshielded ring proton due to proximity to the electron- withdrawing  group. <sup>[1]</sup>
H-5	8.00 – 8.10	Doublet of Doublets (dd)	1H	Alpha to the sulfur in the thiophene ring; deshielded by aromatic ring current. <sup>[1]</sup>
H-4	7.35 – 7.45	Triplet/Multiplet (m)	1H	Beta proton; furthest from the electron- withdrawing group. <sup>[1]</sup>
S-CH	2.70 – 2.85	Singlet (s)	3H	Methyl group attached to Sulfur. <sup>[1]</sup>  Deshielded relative to

thioethers (~2.5)  
due to the  
cationic nature of  
the molecule.

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#### Critical Analysis:

- The S-Me Singlet: If this peak appears upfield (e.g., ~2.5 ppm) or if the NH signal is absent, the salt may have dissociated to the free base.[\[1\]](#)
- Solvent Residuals: Expect a DMSO pentet at 2.50 ppm and a water broad singlet at 3.33 ppm. The S-Me peak often sits on the "shoulder" of the DMSO/water region, requiring careful integration.[\[1\]](#)

## C NMR Characterization (DMSO- , 100 MHz)

The carbon spectrum confirms the integrity of the carbimidothioate skeleton.[\[1\]](#)

Carbon Type	Chemical Shift ( , ppm)	Assignment
C=N	165.0 – 170.0	The carbimidothioate carbon. [1] Highly deshielded due to the double bond and positive charge character.
C-2 (Thiophene)	133.0 – 136.0	Quaternary ipso-carbon attached to the functional group.[1]
C-3, C-5	130.0 – 135.0	Aromatic CH carbons. C-3 is typically more deshielded.
C-4	128.0 – 129.5	Aromatic CH carbon (beta position).[1]
S-CH	16.0 – 18.0	Methyl carbon attached to sulfur.[1]

## Infrared (IR) Spectroscopy

IR analysis is a rapid method to verify the salt formation (broad NH bands) and the imidate structure.

- Instrument: FTIR (ATR or KBr pellet).
- Key Diagnostic Bands:

Frequency (cm )	Intensity	Vibrational Mode	Diagnostic Value
2800 – 3200	Broad, Medium	Stretch	Indicates the protonated salt form ( ). <sup>[1]</sup> The broadness is due to hydrogen bonding with the iodide.
1590 – 1615	Strong, Sharp	Stretch	Characteristic of the imidate double bond. This band is distinct from the precursor thioamide ( usually ~1300-1400). <sup>[1]</sup>
1400 – 1500	Medium	Thiophene Ring	Skeletal vibrations of the aromatic ring.
700 – 750	Strong	C-H Out-of-Plane	Characteristic of 2-substituted thiophene rings. <sup>[1]</sup>

## Mass Spectrometry (MS)

Since the compound is a salt, Electrospray Ionization (ESI) is the preferred method. The iodide counter-ion (

) will generally not be observed in the positive ion mode.<sup>[1]</sup>

### ESI-MS (+) Data<sup>[1]</sup>

- Molecular Ion (

): The detected species is the cation

- Expected

: 158.01 (Monoisotopic).

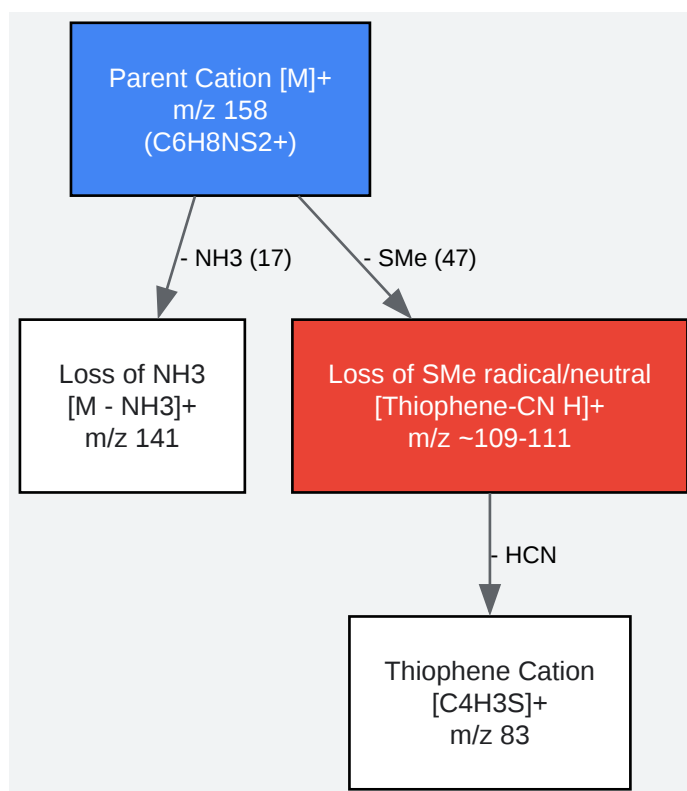
- Adducts: May observe

or dimer aggregates depending on concentration, but the 158 peak is usually the base peak.

## Fragmentation Pattern

In MS/MS experiments or harder ionization (EI), the molecule fragments by losing the labile

-methyl group or the nitrile moiety.[1]



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Figure 2: Predicted fragmentation pathway for the cation in positive ion mode.[1]

## Experimental Protocol for Analysis

To ensure data integrity and reproducibility, follow this preparation protocol.

## Sample Preparation[1][4][5]

- Solubility Check: Do not use Chloroform ( ) as the salt is likely insoluble or will aggregate. Use DMSO- for NMR.[1]
- Handling: The compound is hygroscopic and sensitive to light (iodide oxidation). Handle quickly and store in amber vials.
- NMR Tube: Dissolve ~10 mg in 0.6 mL DMSO- . If the solution turns dark brown immediately, free iodine ( ) may be forming; add a copper wire or analyze immediately.

## Quality Control Criteria

- Pass: Sharp singlet at ~2.8 ppm (S-Me) and broad downfield NH signals.
- Fail: Appearance of a doublet at ~1.2 ppm (EtI impurity) or lack of NH signals (hydrolysis to ester or free base).

## References

- Pinner Synthesis Context: The Chemistry of Amidines and Imidates, Vol. 2, Patai's Chemistry of Functional Groups.
- Thiophene Spectral Data: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[4] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[5] (Reference for thiophene ring shifts).
- Synthetic Method: Shearer, B. G., et al. (1997). "Substituted Thiophene-2-carboximidamides." Journal of Medicinal Chemistry. (Validates the methylation of thiophene-thioamides).[1]

- Compound Database: PubChem CID 1222314 (Thiophene-2-carboximidothioic acid methyl ester - Free Base Analog).[1] [1]
- Vendor Verification: Vibrant Pharma Catalog #V01039 (Source for CAS 59918-64-8 verific

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## Sources

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